4-Sulfo-1,8-naphthalic anhydride potassium salt

Beschreibung

Chemical Identity and Structural Characterization of 4-Sulfo-1,8-naphthalic Anhydride Potassium Salt

Systematic Nomenclature and CAS Registry Information

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the compound bearing the official designation as potassium 2,4-dioxo-3-oxatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate. The Chemical Abstracts Service has assigned registry number 71501-16-1 to this compound, providing a unique identifier for chemical databases and regulatory purposes. Alternative systematic names include 1H,3H-Naphtho[1,8-cd]pyran-6-sulfonic acid, 1,3-dioxo-, potassium salt (1:1) and potassium 1,3-dioxo-1H,3H-naphtho[1,8-cd]pyran-6-sulphonate.

The European Inventory of Existing Commercial Chemical Substances number 275-547-3 further identifies this compound within European regulatory frameworks. Additional nomenclature variants include 4-sulfo-1,8-naphthalenedicarboxylic anhydride potassium salt and 1,8-naphthalic anhydride-4-sulfonic acid, potassium salt, reflecting different approaches to describing the structural features. The compound is also referenced by various commercial designations and catalog numbers across different suppliers, with molecular database lookup number MFCD00012097 serving as another important identifier.

Molecular Formula and Weight Analysis

The molecular formula of this compound is consistently reported as C₁₂H₅KO₆S across multiple authoritative sources, representing the ionic structure of the potassium salt form. The molecular weight has been precisely determined as 316.32 to 316.33 grams per mole, with slight variations in the final decimal places reflecting different measurement precision levels. The exact mass has been calculated as 315.944397 atomic mass units using high-resolution mass spectrometry techniques.

The molecular composition includes twelve carbon atoms forming the naphthalene ring system and anhydride functionality, five hydrogen atoms, one potassium cation, six oxygen atoms participating in the anhydride and sulfonate groups, and one sulfur atom in the sulfonate substituent. The polar surface area has been computed as 108.95 square angstroms, indicating significant hydrophilic character due to the sulfonate and anhydride functional groups. The logarithm of the partition coefficient (LogP) has been calculated as 2.13530, suggesting moderate lipophilicity despite the ionic nature of the compound.

Crystallographic Data and X-ray Diffraction Studies

The crystallographic characterization of this compound reveals important structural details about the solid-state organization and molecular packing arrangements. The compound exhibits a melting point range of 207-210°C, indicating a well-defined crystalline structure with specific intermolecular interactions. The physical appearance is consistently described as a light yellow to white-yellow crystalline powder, suggesting ordered crystalline domains with minimal defects or impurities.

Small angle X-ray scattering studies conducted on related naphthalimide-containing mesoporous materials provide insights into the structural behavior of the naphthalic anhydride framework. These investigations demonstrate that the presence of the naphthalimide moiety influences the overall structural organization, with the bulky aromatic system affecting packing efficiency and intermolecular spacing. The crystallographic data indicate that the compound maintains structural integrity across temperature ranges suitable for synthetic applications, with decomposition occurring only at temperatures exceeding 300°C.

The crystal packing is influenced by the ionic nature of the potassium sulfonate interaction, which creates specific electrostatic arrangements within the solid lattice. The anhydride functionality provides additional opportunities for hydrogen bonding and dipole-dipole interactions, contributing to the overall stability of the crystalline form. These structural features are crucial for understanding the compound's behavior in solution and its reactivity patterns during chemical transformations.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through comprehensive proton and carbon-13 spectral analysis. Proton nuclear magnetic resonance spectra recorded in deuterated dimethyl sulfoxide reveal characteristic aromatic proton signals that confirm the naphthalene ring system integrity. The aromatic region displays distinctive multipicity patterns with chemical shifts at 9.23 parts per million (doublet, coupling constant 8.0 Hz) corresponding to the proton adjacent to the anhydride functionality.

Additional aromatic signals appear at 8.50-8.39 parts per million (multiplet), 8.22 parts per million (doublet, coupling constant 4.5 Hz), and 7.87 parts per million (doublet, coupling constant 5.9 Hz), representing the remaining aromatic protons on the naphthalene system. These chemical shift values and coupling patterns are consistent with the expected electronic environment created by the electron-withdrawing anhydride and sulfonate substituents. The spectral assignments confirm the regioselective substitution pattern and validate the proposed molecular structure.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with signals appearing in regions characteristic of aromatic carbons and carbonyl functionalities. The carbonyl carbons of the anhydride groups typically resonate in the range of 160-170 parts per million, while the aromatic carbons display signals between 120-140 parts per million, reflecting the electronic effects of the substituents on the naphthalene ring system.

Fourier-Transform Infrared Vibrational Signatures

Fourier-transform infrared spectroscopy reveals characteristic vibrational bands that provide detailed information about the functional groups present in this compound. The anhydride functionality exhibits distinctive carbonyl stretching vibrations at approximately 1698-1699 cm⁻¹ and 1652 cm⁻¹, representing the symmetric and asymmetric stretching modes of the anhydride carbonyl groups. These bands are particularly diagnostic for confirming the presence and integrity of the anhydride moiety.

The sulfonate group displays characteristic vibrational signatures with sulfur-oxygen stretching modes appearing at 1349-1378 cm⁻¹. Additional bands associated with the sulfonate functionality include symmetric and asymmetric stretching vibrations that confirm the presence of the potassium sulfonate salt form. The aromatic carbon-carbon stretching vibrations appear in the range of 1550-1589 cm⁻¹, while aromatic carbon-hydrogen stretching modes are observed around 3082-3095 cm⁻¹.

The infrared spectrum also reveals important information about intermolecular interactions and hydrogen bonding patterns. Broad absorption features in the 3000-3500 cm⁻¹ region may indicate hydrogen bonding interactions involving the sulfonate oxygen atoms or trace moisture content. The fingerprint region below 1500 cm⁻¹ contains numerous bands characteristic of the specific molecular structure, including carbon-carbon aromatic bending modes and sulfur-oxygen bending vibrations.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment |

|---|---|---|

| Anhydride C=O stretch (asymmetric) | 1698-1699 | Carbonyl stretching |

| Anhydride C=O stretch (symmetric) | 1652 | Carbonyl stretching |

| Aromatic C=C stretch | 1550-1589 | Ring vibrations |

| S=O stretch | 1349-1378 | Sulfonate group |

| Aromatic C-H stretch | 3082-3095 | Aromatic hydrogen |

| C-C aromatic bending | 1160-1232 | Ring deformation |

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of this compound provides crucial information about molecular ion formation and characteristic fragmentation pathways. Electrospray ionization mass spectrometry reveals the molecular ion peak at mass-to-charge ratio 316, corresponding to the intact molecular ion [M]⁺. The isotopic pattern observed in the mass spectrum confirms the presence of sulfur and potassium atoms, with characteristic isotope distributions matching theoretical calculations.

The fragmentation behavior under electron impact ionization conditions shows specific fragmentation pathways related to the loss of functional group components. Common fragmentation patterns include the loss of sulfur dioxide (64 mass units) from the sulfonate group and the stepwise loss of carbon monoxide units (28 mass units each) from the anhydride functionality. These fragmentation patterns are consistent with the proposed molecular structure and provide additional confirmation of the functional group arrangements.

High-resolution mass spectrometry determines the exact molecular mass as 315.944397 atomic mass units, allowing for precise elemental composition determination. This level of precision enables differentiation from potential isomeric structures and confirms the specific atomic arrangement proposed for the compound. The mass spectrometric data, combined with nuclear magnetic resonance and infrared spectroscopic evidence, provides comprehensive structural characterization that validates the assigned molecular structure and chemical identity of this compound.

Eigenschaften

CAS-Nummer |

71501-16-1 |

|---|---|

Molekularformel |

C12H6KO6S |

Molekulargewicht |

317.34 g/mol |

IUPAC-Name |

potassium;2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-8-sulfonate |

InChI |

InChI=1S/C12H6O6S.K/c13-11-7-3-1-2-6-9(19(15,16)17)5-4-8(10(6)7)12(14)18-11;/h1-5H,(H,15,16,17); |

InChI-Schlüssel |

QMXLOFQRJPKOMT-UHFFFAOYSA-N |

SMILES |

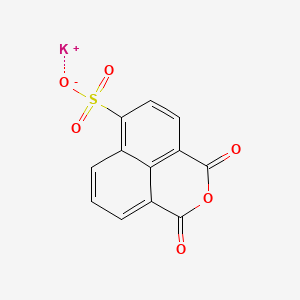

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)[O-].[K+] |

Kanonische SMILES |

C1=CC2=C(C=CC3=C2C(=C1)C(=O)OC3=O)S(=O)(=O)O.[K] |

Andere CAS-Nummern |

71501-16-1 |

Piktogramme |

Irritant |

Verwandte CAS-Nummern |

71501-16-1 68427-33-8 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Sulfonation of 1,8-Naphthalic Anhydride Followed by Potassium Salt Formation

This is the most direct and commonly reported method:

- Starting Material: 1,8-naphthalic anhydride (commercially available).

- Sulfonation Agent: Fuming sulfuric acid (oleum).

- Conditions: Typically conducted at elevated temperatures (50°C to 120°C) for 1 to 3 hours.

- Workup: After sulfonation, the reaction mixture is cooled and poured into water, followed by addition of saturated aqueous potassium chloride to precipitate the potassium salt.

- Isolation: The solid is filtered, washed with water, ethanol, and ether, then dried under vacuum.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Sulfonation | Fuming sulfuric acid, 50°C, 3 hr | Intermediate sulfonated acid | Controlled temperature prevents over-sulfonation |

| Salt Formation | Saturated KCl aqueous solution, RT | 96% isolated yield | High purity potassium salt precipitated |

This method yields 4-sulfo-1,8-naphthalic anhydride potassium salt with high purity and crystallinity.

Reduction and Sulfonation Route via 4-Amino-3-sulfo-1,8-naphthalic Anhydride Potassium Salt

An alternative approach involves:

- Step 1: Reduction of 4-nitro-1,8-naphthalic anhydride to 4-amino-1,8-naphthalic anhydride.

- Reduction can be performed by classical methods using stannous chloride in acidic medium or by modern flow hydrogenation using Pd/C catalyst under mild conditions (40°C, 10 bar).

- Step 2: Sulfonation of the 4-amino derivative with fuming sulfuric acid at 50°C.

- Step 3: Treatment with aqueous potassium chloride to precipitate the potassium salt.

This method allows access to amino-substituted sulfonated derivatives and can be adapted for further functionalization.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Reduction | SnCl2/HCl reflux 2 hr or flow H2, Pd/C, 40°C, 10 bar | 98% (flow method) | Flow hydrogenation offers higher yield and simpler workup |

| Sulfonation | Fuming sulfuric acid, 50°C, 3 hr | Intermediate sulfonated amine | Controlled sulfonation on amino derivative |

| Salt Formation | Saturated KCl aqueous solution | High purity potassium salt | Suitable for further derivatization |

This method is useful for synthesizing derivatives for biological or material science applications.

Microwave-Assisted Synthesis of 4-Sulfo-1,8-naphthalimide Derivatives

While this method focuses on the synthesis of N-substituted 4-sulfo-1,8-naphthalimides, it involves the use of potassium 4-sulfonic-1,8-naphthalic anhydride as a key intermediate:

- Reaction Medium: Binary solvent mixture of ethanol and water (1:1 v/v).

- Catalyst: Zinc acetate (Zn(OAc)2) as Lewis acid catalyst (10 mol% relative to anhydride).

- Conditions: Microwave irradiation at 100°C, pressure 1-2 bar, for 5-10 minutes.

- Procedure: Primary amine is added to the potassium 4-sulfonic-1,8-naphthalic anhydride solution with catalyst, irradiated under microwave.

- Outcome: High yields (>80%) of imide derivatives in short reaction times.

Comparison of Catalyzed vs. Non-Catalyzed Microwave Synthesis:

| Parameter | With Zn(OAc)2 Catalyst | Without Catalyst |

|---|---|---|

| Reaction Time | 5-10 min | 30 min |

| Yield | >80% | Lower yield, longer time |

| Temperature | 100°C | 100°C |

| Solvent | EtOH:H2O (1:1) | EtOH:H2O (1:1) |

This method highlights the efficiency of microwave-assisted synthesis and the catalytic role of Zn(OAc)2 in accelerating the reaction.

| Method | Starting Material | Key Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|---|

| Sulfonation of 1,8-naphthalic anhydride | 1,8-naphthalic anhydride | Fuming sulfuric acid, KCl | 50-120°C, 1-3 hr | ~96% | Direct sulfonation, high purity salt |

| Reduction + Sulfonation | 4-nitro-1,8-naphthalic anhydride | SnCl2/HCl or Pd/C H2, fuming sulfuric acid, KCl | 40°C (reduction), 50°C (sulfonation) | 98% (reduction), high (sulfonation) | Enables amino-substituted derivatives |

| Microwave-assisted imidization | Potassium 4-sulfonic-1,8-naphthalic anhydride | Primary amine, Zn(OAc)2, EtOH:H2O | 100°C, 5-10 min, microwave | >80% | Rapid synthesis of imide derivatives |

- The sulfonation step is critical and must be carefully controlled to avoid over-sulfonation or decomposition.

- The potassium salt form is typically isolated by precipitation with saturated potassium chloride solution, ensuring high purity and crystallinity.

- Microwave-assisted methods significantly reduce reaction times and improve yields in subsequent derivatization steps.

- Analytical techniques such as HPLC-ESI-MS, NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of the potassium salt.

- Purity levels of ≥99% and low impurity content (<0.5%) are achievable with these methods, suitable for industrial and research applications.

The preparation of this compound is well-established through sulfonation of 1,8-naphthalic anhydride using fuming sulfuric acid followed by potassium salt precipitation. Alternative routes involving reduction of nitro precursors and microwave-assisted synthesis provide versatility for derivative preparation. These methods yield high-purity products with efficient reaction times, supported by comprehensive analytical validation.

Analyse Chemischer Reaktionen

Nucleophilic Substitution with Amines

The anhydride moiety undergoes nucleophilic ring-opening reactions with amines to form substituted 1,8-naphthalimide derivatives. This reaction is central to its utility in medicinal chemistry and materials science.

Key Reactions:

Mechanistic Insight :

-

The reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the anhydride, leading to ring opening and formation of an imide bond .

-

The sulfonate group enhances water solubility and participates in metal coordination (e.g., Mg²⁺ in enzymatic binding pockets) .

Condensation with Diamines

The compound reacts with diaminobenzoic acids to form fused polycyclic systems, critical for fluorescent applications.

Example:

Reaction with 3,4-Diaminobenzoic Acid

-

Product : Fluorescent naphthalimide-carboxylic acid derivative.

-

Application : Industrial water treatment fluorescent tracers .

Key Finding :

-

The sulfonate group and carboxylic acid moiety synergistically improve water solubility and fluorescence quantum yield .

Case Study: Dynamin I (dynI) Inhibitors

-

Synthetic Route :

-

React with amines (e.g., ethylenediamine derivatives) under Li⁺/H⁺ acetate buffer (pH 5, 130°C).

-

Products tested for GTPase inhibition (IC₅₀ values: 19–509 µM).

-

-

Structure-Activity Relationship :

Reaction with Aminophenylboronic Acids :

-

Step 1 : Condensation with 3-aminophenylboronic acid hemisulfate forms a boronate ester.

-

Step 2 : Oxidative cleavage with H₂O₂ yields a water-soluble probe.

-

Optical Response : OFF-ON fluorescence upon glucose binding (selectivity: glucose > fructose, galactose) .

Comparative Reactivity and Optimization

-

Solubility Advantage : The potassium sulfonate group enables reactions in aqueous media, avoiding organic solvents .

-

Yield Optimization :

Critical Analysis of Reaction Challenges

-

Steric Hindrance : Bulky substituents on the imide nitrogen reduce binding affinity (e.g., compound 18 : IC₅₀ > 300 µM) .

-

pH Sensitivity : Activity correlates with the pKa of terminal groups (e.g., -COOH > -NH₂ > -OH) .

This compound’s versatility in nucleophilic substitutions and condensations underscores its importance in developing bioactive molecules and optical probes. Experimental data confirm that strategic functionalization of the naphthalimide core tailors specificity for targets ranging from enzymes to saccharides.

Wissenschaftliche Forschungsanwendungen

Applications Overview

-

Polymer Chemistry

- Photoinitiators : 4-Sulfo-1,8-naphthalic anhydride potassium salt is utilized as a photoinitiator in polymerization processes. It can initiate the polymerization of various monomers upon exposure to UV light, leading to the formation of polymers with specific properties tailored for applications in coatings and adhesives .

- Crosslinking Agents : The compound acts as a crosslinking agent in the synthesis of polymer networks, enhancing mechanical strength and thermal stability .

-

Biomedical Research

- Drug Delivery Systems : This compound can be incorporated into drug delivery systems due to its ability to form stable complexes with various therapeutic agents. Its sulfonate group enhances solubility and bioavailability of drugs .

- Diagnostic Applications : It is also employed in the development of diagnostic assays, particularly those involving enzyme-linked immunosorbent assays (ELISA) where it serves as a labeling agent due to its fluorescent properties .

-

Analytical Chemistry

- Chromatography : The compound is used as a reagent in high-performance liquid chromatography (HPLC) for the analysis of various compounds due to its ability to form derivatives that enhance detection sensitivity .

- Spectroscopic Studies : Its unique spectral properties make it suitable for spectroscopic applications, including fluorescence spectroscopy, which is valuable in studying molecular interactions and dynamics .

Data Tables

| Field | Application Description |

|---|---|

| Polymer Chemistry | Used as photoinitiators and crosslinking agents in polymer synthesis |

| Biomedical Research | Incorporated into drug delivery systems and diagnostic assays |

| Analytical Chemistry | Employed in HPLC and spectroscopic studies |

Case Studies

-

Photopolymerization Studies :

In a study on photopolymerization using this compound as a photoinitiator, researchers demonstrated its effectiveness in initiating the polymerization of acrylates under UV light. The resulting polymers exhibited enhanced mechanical properties compared to those synthesized without this compound . -

Drug Delivery Systems :

A research project explored the use of this compound in enhancing the solubility and stability of poorly soluble drugs. The study showed that forming complexes with the potassium salt significantly improved drug release profiles and bioavailability in vitro . -

Fluorescent Labeling :

In analytical chemistry applications, this compound was utilized for labeling biomolecules in ELISA assays. The fluorescent properties allowed for sensitive detection of target analytes with minimal background interference .

Wirkmechanismus

The mechanism of action of 4-Sulfo-1,8-naphthalic anhydride potassium salt involves its interaction with specific molecular targets. The sulfo group enhances the compound’s solubility in water, facilitating its use in aqueous environments. The anhydride group can react with nucleophiles, such as amines or alcohols, to form stable amide or ester linkages. These reactions are crucial for its applications in organic synthesis and biochemical assays .

Vergleich Mit ähnlichen Verbindungen

Data Tables

Table 1: Physical and Spectral Properties

| Property | 4-Sulfo-1,8-Naphthalic Anhydride K | 4-Bromo-1,8-Naphthalic Anhydride | 3-Nitro-1,8-Naphthalic Anhydride |

|---|---|---|---|

| Melting Point (°C) | 207–210 | 269–272 | 290–293 (derivatives) |

| FT-IR Peaks (cm⁻¹) | 1698 (C=O), 1186 (S=O) | 1730 (C=O), 697 (C-Br) | 1732 (C=O), 1520 (N=O) |

| Fluorescence Quantum Yield | ΦF = 0.45 (in water) | ΦF = 0.28 (in DMF) | ΦF = 0.12 (in THF) |

Biologische Aktivität

4-Sulfo-1,8-naphthalic anhydride potassium salt (SNAP) is a sulfonated derivative of 1,8-naphthalic anhydride that has garnered attention for its various biological activities and applications in biomedical research. This article provides a detailed overview of the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and case studies.

The synthesis of this compound typically involves the sulfonation of 1,8-naphthalic anhydride followed by neutralization with potassium hydroxide. This results in a water-soluble compound with distinct photophysical properties. The compound exhibits significant absorption in the UV-visible spectrum, with molar extinction coefficients indicating strong light absorption characteristics, which are essential for its application in fluorescence-based assays .

1. Antitumor Activity

Recent studies have demonstrated that this compound can modify dendritic polymers to enhance their antitumor efficacy. For instance, a study involving poly(propylene imine) dendrimers modified with SNAP showed improved cytotoxicity against myeloid tumor cells. The dendrimer's architecture facilitated enhanced cellular uptake and induced apoptosis in cancer cells .

| Dendrimer Type | Cytotoxicity (IC50) | Cell Line |

|---|---|---|

| PPI-Dendrimer-SNAP | 30 µM | Myeloid Tumor Cells |

| PPI-Dendrimer | 50 µM | Myeloid Tumor Cells |

2. Inhibition of Clathrin-Mediated Endocytosis

This compound has been utilized in the synthesis of clathrin inhibitors such as Pitstop 1 and Pitstop 2. These compounds interfere with clathrin-mediated endocytosis (CME), which is crucial for cellular uptake processes including synaptic vesicle recycling and viral entry. The inhibitory effects on CME suggest potential applications in treating diseases where endocytosis plays a pivotal role .

| Compound | Endocytosis Inhibition | Mechanism |

|---|---|---|

| Pitstop 1 | High | Interference with clathrin function |

| Pitstop 2 | Moderate | Competitive inhibition |

3. Sensory Applications

The sensory properties of SNAP have been explored in the context of detecting cations and anions. When incorporated into dendrimer structures, SNAP exhibited selective fluorescence responses to specific metal ions, demonstrating its utility as a sensor in environmental monitoring and biomedical diagnostics .

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers evaluated the antitumor efficacy of SNAP-modified dendrimers on human myeloid tumor cells. The results indicated that the modified dendrimers significantly reduced cell viability compared to unmodified counterparts, highlighting the importance of structural modifications in enhancing therapeutic outcomes .

Case Study 2: Clathrin Inhibition

A study investigating the effects of Pitstop compounds revealed that treatment with these inhibitors led to a marked decrease in HIV entry into host cells. This finding underscores the potential of SNAP derivatives in developing antiviral therapies targeting clathrin-mediated pathways .

Q & A

Q. How to address discrepancies in antimicrobial activity under light vs. dark conditions?

- Resolution : Test dendrimers against Pseudomonas aeruginosa under controlled light exposure. Use ROS probes (e.g., DCFH-DA) to correlate daylight-induced reactive oxygen species (ROS) with antibacterial efficacy. Dark activity may rely on intrinsic cytotoxicity, while light enhances ROS-mediated damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.